N-(2,4-Difluorophenyl)-5-fluorothiophene-2-sulfonamide
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Overview
Description
N~2~-(2,4-DIFLUOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is a compound of significant interest in the fields of medicinal chemistry and pharmaceuticals
Preparation Methods
The synthesis of N2-(2,4-DIFLUOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to scale up the synthesis while maintaining efficiency and safety .
Chemical Reactions Analysis
N~2~-(2,4-DIFLUOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.
Scientific Research Applications
N~2~-(2,4-DIFLUOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of N2-(2,4-DIFLUOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N~2~-(2,4-DIFLUOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE can be compared with other fluorinated benzamides and thiophenesulfonamides:
N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound shares a similar fluorinated aromatic structure but differs in its functional groups and overall reactivity.
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Another closely related compound with slight variations in the position of fluorine atoms, affecting its chemical behavior and applications.
Properties
Molecular Formula |
C10H6F3NO2S2 |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H6F3NO2S2/c11-6-1-2-8(7(12)5-6)14-18(15,16)10-4-3-9(13)17-10/h1-5,14H |
InChI Key |
PWFCALAMCACOQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NS(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
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